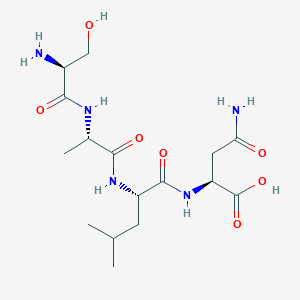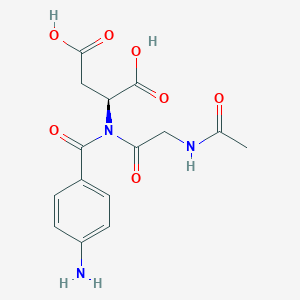
N-Acetylglycyl-N-(4-aminobenzoyl)-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylglycyl-N-(4-aminobenzoyl)-L-aspartic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetyl group, a glycyl group, an aminobenzoyl group, and an L-aspartic acid moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycyl-N-(4-aminobenzoyl)-L-aspartic acid typically involves multiple steps, starting with the protection of functional groups to prevent unwanted reactions. The acetylation of glycine is followed by the introduction of the 4-aminobenzoyl group through an amide bond formation. The final step involves the coupling of the protected intermediate with L-aspartic acid under specific reaction conditions, such as the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in an organic solvent like DMF (Dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetylglycyl-N-(4-aminobenzoyl)-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic derivatives.
Applications De Recherche Scientifique
N-Acetylglycyl-N-(4-aminobenzoyl)-L-aspartic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Acetylglycyl-N-(4-aminobenzoyl)-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetylglycyl-N-(4-aminobenzoyl)-L-glutamic acid
- N-Acetylglycyl-N-(4-aminobenzoyl)-L-alanine
- N-Acetylglycyl-N-(4-aminobenzoyl)-L-phenylalanine
Uniqueness
N-Acetylglycyl-N-(4-aminobenzoyl)-L-aspartic acid is unique due to the presence of the L-aspartic acid moiety, which imparts specific chemical and biological properties
Propriétés
Numéro CAS |
250789-27-6 |
|---|---|
Formule moléculaire |
C15H17N3O7 |
Poids moléculaire |
351.31 g/mol |
Nom IUPAC |
(2S)-2-[(2-acetamidoacetyl)-(4-aminobenzoyl)amino]butanedioic acid |
InChI |
InChI=1S/C15H17N3O7/c1-8(19)17-7-12(20)18(11(15(24)25)6-13(21)22)14(23)9-2-4-10(16)5-3-9/h2-5,11H,6-7,16H2,1H3,(H,17,19)(H,21,22)(H,24,25)/t11-/m0/s1 |
Clé InChI |
JWKHXQHZAXFUHP-NSHDSACASA-N |
SMILES isomérique |
CC(=O)NCC(=O)N([C@@H](CC(=O)O)C(=O)O)C(=O)C1=CC=C(C=C1)N |
SMILES canonique |
CC(=O)NCC(=O)N(C(CC(=O)O)C(=O)O)C(=O)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14254149.png)
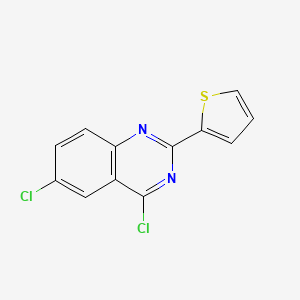
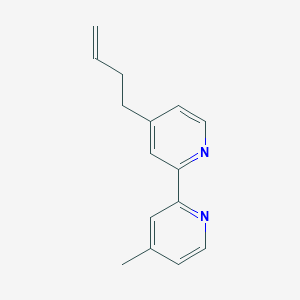
![3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine](/img/structure/B14254161.png)
![2-[(Benzyloxy)methyl]anthracene-9,10-dicarbonitrile](/img/structure/B14254162.png)
![1-[(Octadecyloxy)methyl]pyridin-1-ium bromide](/img/structure/B14254170.png)
![N-[(2-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14254178.png)
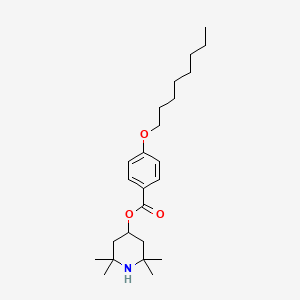
![{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone](/img/structure/B14254181.png)
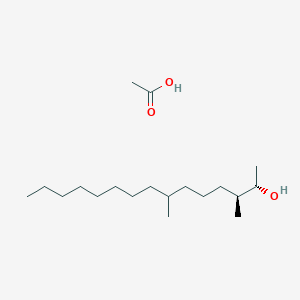

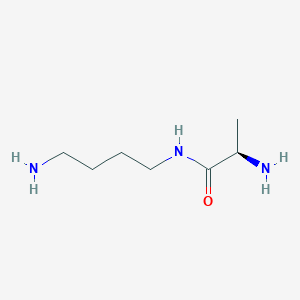
![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
